N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
Description
The compound N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole, 1,2,4-thiadiazole, and benzamide moiety. Key structural attributes include:
- A 3-chloro-4-methylphenyl group at the 1-position of the triazole ring.
- A 5-methyl substituent on the triazole.
- A 1,2,4-thiadiazole ring linked to the triazole at its 3-position.
- A 2-methylbenzamide group attached to the thiadiazole’s 5-position.
Properties
IUPAC Name |
N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c1-11-6-4-5-7-15(11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)14-9-8-12(2)16(21)10-14/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIRFCBTWLEZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, under acidic or basic conditions.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled to the benzamide moiety through a series of nucleophilic substitution reactions, often involving intermediates like halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s triazole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Modifications
The target compound shares structural similarities with several analogs, differing primarily in substituents on the triazole, thiadiazole, and benzamide groups. Below is a comparative analysis:
Table 1: Substituent Comparison
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 3-chloro group (electron-withdrawing) contrasts with the 3,4-dimethoxy substituents in ’s compound (electron-donating), affecting electronic distribution and binding affinity.
- Heterocycle Variations : replaces the triazole with a tetrazole , altering ring strain and hydrogen-bonding capacity .
- Solubility vs. Lipophilicity : The 4-methoxybenzamide in enhances aqueous solubility, whereas the target’s 2-methylbenzamide prioritizes lipophilicity for membrane penetration .
Biological Activity
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide (CAS Number: 895116-71-9) is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 424.9 g/mol. The structure includes a triazole ring and a thiadiazole moiety, which are known to impart significant biological activity to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 895116-71-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Thiadiazole Integration : The thiadiazole moiety is introduced via cyclization reactions.
- Final Benzamide Formation : The final step involves the formation of the benzamide structure through acylation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:
- Activity Against Bacteria : It has shown effectiveness against Escherichia coli and Listeria monocytogenes, comparable to established antibiotics like ampicillin .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated:
- Cytotoxicity : The compound has been tested against several cancer cell lines with promising results indicating selective cytotoxicity . For example:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity :
- A comparative analysis revealed that the compound's effectiveness against E. coli was statistically significant when compared to control groups treated with standard antibiotics.
- Cytotoxicity Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
